molecular formula C18H21N3O4 B5362548 (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide

Cat. No. B5362548
M. Wt: 343.4 g/mol
InChI Key: JJJHDRGMRWGHPC-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide, also known as PF-06282999, is a novel small molecule inhibitor that has been developed by Pfizer for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide inhibits DGAT1 by binding to a specific site on the enzyme and preventing the formation of triglycerides. This leads to a decrease in the amount of fat stored in adipose tissue and liver, which can improve insulin sensitivity and reduce the risk of metabolic disorders. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce body weight, improve glucose tolerance, and decrease liver fat accumulation in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. These effects are thought to be mediated by the inhibition of DGAT1 and the reduction of triglyceride synthesis.

Advantages and Limitations for Lab Experiments

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide has several advantages for lab experiments, including its high potency and selectivity for DGAT1, as well as its favorable pharmacokinetic properties. However, one limitation of this compound is its short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the research and development of (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide. One potential application is in the treatment of metabolic disorders such as obesity and type 2 diabetes, where it may offer a novel approach to improving insulin sensitivity and reducing fat accumulation. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis, where it may offer a new option for reducing inflammation and pain. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesis Methods

The synthesis of (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide involves several steps, including the formation of an amide bond between L-proline and 2-(2-methoxyphenoxy)pyridine-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride to obtain the corresponding alcohol. The final product is obtained through a chiral resolution process using a chiral stationary phase.

Scientific Research Applications

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide has been shown to have potent inhibitory activity against a specific enzyme called diacylglycerol acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This enzyme is a promising target for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2S,4R)-4-hydroxy-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-6-2-3-7-16(15)25-18-12(5-4-8-19-18)10-21-17(23)14-9-13(22)11-20-14/h2-8,13-14,20,22H,9-11H2,1H3,(H,21,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHDRGMRWGHPC-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CC(CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)[C@@H]3C[C@H](CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.